Lipophilicity (logP) Comparison: 4-Acetyl vs. 4-Methoxy and 4-Bromo Analogs
The target compound (G619-0264) exhibits a calculated logP of 3.4514, positioning it between the more hydrophilic 4-methoxy analog (G619-0251, logP 3.8917) and the significantly more lipophilic 4-bromo analog (G619-0195, logP 4.7432) . The measured difference of –0.44 logP units relative to the methoxy analog translates to an approximately 2.75-fold lower octanol-water partition coefficient, while the 1.29 logP unit gap versus the bromo analog corresponds to a roughly 19.5-fold difference in lipophilicity, directly influencing passive membrane permeability predictions in ADME profiling .
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.4514 (ChemDiv G619-0264) |
| Comparator Or Baseline | 4-Methoxy analog (G619-0251): logP = 3.8917; 4-Bromo analog (G619-0195): logP = 4.7432 |
| Quantified Difference | ΔlogP = –0.44 (vs. methoxy); ΔlogP = –1.29 (vs. bromo) |
| Conditions | In silico calculation; ChemDiv compound characterization platform |
Why This Matters
Intermediate lipophilicity (logP ~3.5) is widely considered optimal for balancing passive membrane permeability with aqueous solubility for oral bioavailability in drug discovery screening cascades, making this compound a more attractive starting point than either the excessively lipophilic bromo analog or the modestly more lipophilic methoxy variant.
